1-Butyl-4-(diethoxymethyl)benzene 1-Butyl-4-(diethoxymethyl)benzene
Brand Name: Vulcanchem
CAS No.: 83803-80-9
VCID: VC1976303
InChI: InChI=1S/C15H24O2/c1-4-7-8-13-9-11-14(12-10-13)15(16-5-2)17-6-3/h9-12,15H,4-8H2,1-3H3
SMILES: CCCCC1=CC=C(C=C1)C(OCC)OCC
Molecular Formula: C15H24O2
Molecular Weight: 236.35 g/mol

1-Butyl-4-(diethoxymethyl)benzene

CAS No.: 83803-80-9

Cat. No.: VC1976303

Molecular Formula: C15H24O2

Molecular Weight: 236.35 g/mol

* For research use only. Not for human or veterinary use.

1-Butyl-4-(diethoxymethyl)benzene - 83803-80-9

Specification

CAS No. 83803-80-9
Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
IUPAC Name 1-butyl-4-(diethoxymethyl)benzene
Standard InChI InChI=1S/C15H24O2/c1-4-7-8-13-9-11-14(12-10-13)15(16-5-2)17-6-3/h9-12,15H,4-8H2,1-3H3
Standard InChI Key VZIJDIWCWDYVFM-UHFFFAOYSA-N
SMILES CCCCC1=CC=C(C=C1)C(OCC)OCC
Canonical SMILES CCCCC1=CC=C(C=C1)C(OCC)OCC

Introduction

Basic Information and Classification

1-Butyl-4-(diethoxymethyl)benzene, identified by CAS number 83803-80-9, is also known by several synonyms including 4-butylbenzaldehyde diethyl acetal and 1-(diethoxymethyl)-4-butylbenzene . The compound belongs to the chemical class of dialkyl acetals and can be categorized as a functionalized aromatic compound. It is primarily recognized as a protected form of 4-butylbenzaldehyde, where the reactive aldehyde group is converted to a more stable diethyl acetal functionality.

The compound is registered with several identifiers in chemical databases:

  • IUPAC Name: 1-butyl-4-(diethoxymethyl)benzene

  • InChI: InChI=1S/C15H24O2/c1-4-7-8-13-9-11-14(12-10-13)15(16-5-2)17-6-3/h9-12,15H,4-8H2,1-3H3

  • InChIKey: VZIJDIWCWDYVFM-UHFFFAOYSA-N

  • SMILES: CCCCC1=CC=C(C=C1)C(OCC)OCC

Physical and Chemical Properties

Physical Properties

1-Butyl-4-(diethoxymethyl)benzene presents as a colorless to pale yellow liquid under standard conditions. Its physical properties make it suitable for various applications requiring specific solubility and stability profiles. Table 1 summarizes the key physical properties of the compound:

PropertyValueReference
Molecular Weight236.35 g/mol
Density1.045 g/mL at 25°C
Boiling Point250°C
Flash Point>230°F
Physical StateLiquid
SolubilitySoluble in organic solvents, insoluble in water

The compound's hydrophobic nature, conferred by the butyl group, enhances its solubility in organic solvents while reducing its water solubility . This property is particularly advantageous in organic synthesis applications where reactions are conducted in non-aqueous media.

Chemical Structure and Characteristics

The molecular structure of 1-butyl-4-(diethoxymethyl)benzene features a para-substituted benzene ring with a butyl chain at one position and a diethoxymethyl group at the opposite position. The diethoxymethyl functionality serves as a protecting group for the aldehyde, providing stability under various reaction conditions.

The compound's structure contributes to its moderate to low vapor pressure and relatively high boiling point. The presence of two oxygen atoms in the diethoxymethyl group provides sites for hydrogen bonding, affecting its interactions with other molecules. The computed XLogP3 value of 4.2 indicates its lipophilic nature, while its topological polar surface area of 18.5 Ų reflects limited water solubility .

Synthesis Methods

Laboratory Synthesis

The synthesis of 1-butyl-4-(diethoxymethyl)benzene typically involves the protection of 4-butylbenzaldehyde through acetal formation. The most common synthetic route employs the reaction of 4-butylbenzaldehyde with diethyl ether in the presence of an acid catalyst. This process can be described as follows:

  • 4-Butylbenzaldehyde is reacted with triethyl orthoformate or diethyl ether

  • An acid catalyst such as p-toluenesulfonic acid or hydrochloric acid is added

  • The reaction mixture is heated under reflux conditions

  • The resulting product is purified through standard methods such as distillation or column chromatography

Another synthetic approach involves the reaction of 4-butylbenzaldehyde with triethyl orthoformate in anhydrous ethanol with an acid catalyst. This method often yields up to 80% of the desired product.

Reaction Mechanism

The formation of 1-butyl-4-(diethoxymethyl)benzene follows a typical acetal formation mechanism:

  • Protonation of the carbonyl oxygen of 4-butylbenzaldehyde by the acid catalyst

  • Nucleophilic attack by the oxygen atom of ethanol on the activated carbonyl carbon

  • Deprotonation to form a hemiacetal intermediate

  • Protonation of the hydroxyl group of the hemiacetal

  • Second nucleophilic attack by another ethanol molecule

  • Deprotonation to form the final acetal product

This mechanism explains the need for acid catalysis and the reversible nature of acetal formation, which is an important consideration in both synthesis and applications of this compound.

Chemical Reactivity

Reactions and Mechanisms

1-Butyl-4-(diethoxymethyl)benzene exhibits reactivity patterns typical of acetals and aromatic compounds. The diethoxymethyl group acts as a protecting group for aldehydes, enhancing stability under basic or oxidative conditions . In cross-coupling reactions, such as Suzuki-Miyaura reactions, the acetal moiety remains inert, allowing selective functionalization at other positions on the benzene ring .

The compound undergoes several important reactions:

  • Hydrolysis: Under acidic conditions, the acetal group can be hydrolyzed to regenerate the aldehyde functionality. This reaction is particularly useful in synthetic sequences where the aldehyde needs to be protected during certain reaction steps and then revealed later.

  • Electrophilic Aromatic Substitution: The benzene ring can undergo typical electrophilic aromatic substitution reactions, although the presence of the butyl group (mildly activating) and the diethoxymethyl group affects the regioselectivity.

  • Reduction: The diethoxymethyl group can be reduced to form corresponding hydroxymethyl derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Structure-Activity Relationships

The reactivity of 1-butyl-4-(diethoxymethyl)benzene is influenced by both its substituents. The butyl group, being an electron-donating group, increases the electron density in the aromatic ring, particularly at the ortho and para positions relative to itself. The diethoxymethyl group, on the other hand, has complex electronic effects due to the oxygen atoms, which are electron-withdrawing by induction but electron-donating by resonance.

This combination of electronic effects creates a unique reactivity profile that makes the compound valuable in targeted syntheses and selective transformations .

Applications

Organic Synthesis

1-Butyl-4-(diethoxymethyl)benzene serves as an important intermediate in organic synthesis. Its primary utility stems from the acetal functionality, which acts as a protecting group for the aldehyde. This protection is crucial in multi-step syntheses where the aldehyde group needs to be preserved until a later stage.

The compound is particularly useful in reactions where:

  • The aldehyde would otherwise undergo unwanted side reactions

  • Selective transformations on other parts of the molecule are required

  • Mild reaction conditions are necessary for the eventual deprotection

Material Science Applications

In material science, 1-butyl-4-(diethoxymethyl)benzene finds applications as a component in specialized materials:

  • Polymer Additives: The compound can enhance the properties of polymer matrices by improving flexibility and thermal stability. The butyl chain provides plasticizing effects, while the diethoxymethyl group can participate in cross-linking reactions under specific conditions.

  • Coating Formulations: Its chemical structure allows for the formulation of coatings with specific adhesion and durability characteristics. The hydrophobic nature of the compound contributes to water resistance in coating applications.

  • Advanced Materials: The compound can serve as a building block for supramolecular chemistry, potentially in the development of liquid crystals or porous polymers via coupling reactions such as Sonogashira coupling .

Analytical Characterization Methods

Several analytical techniques are employed for the characterization and quality control of 1-butyl-4-(diethoxymethyl)benzene:

Spectroscopic Methods

  • NMR Spectroscopy: The 1H NMR spectrum typically shows characteristic signals for the ethyl groups (δ 1.2–1.4 ppm), methine protons (δ 3.5–3.7 ppm), and aromatic protons. The 13C NMR spectrum displays signals for acetal carbons at approximately δ 100–105 ppm .

  • Mass Spectrometry: HRMS or GC/MS can confirm the molecular weight of the compound (calculated: 236.18 g/mol) .

  • Infrared Spectroscopy: IR spectroscopy can identify characteristic functional group absorptions, particularly those associated with the C-O bonds of the acetal group.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for purity determination of 1-butyl-4-(diethoxymethyl)benzene. These techniques allow for the separation and quantification of the compound and any potential impurities or related substances .

Comparative Analysis with Similar Compounds

To better understand the properties and applications of 1-butyl-4-(diethoxymethyl)benzene, it is useful to compare it with structurally related compounds:

CompoundStructural DifferencesComparative PropertiesApplications
1-Pentyl-3-(diethoxymethyl)benzeneLonger alkyl chain, meta substitutionPotentially higher lipophilicity, different steric profileSimilar synthesis applications
1-Butyl-3-(methoxymethyl)benzeneMethoxy instead of ethoxy groups, meta substitutionPotentially lower solubility in non-polar solventsSimilar protecting group applications
1-Hexyl-4-(diethoxymethyl)benzeneExtended alkyl chainEnhanced lipophilicity, potentially better material propertiesEnhanced material applications
4-ButylbenzaldehydeAldehyde instead of diethoxymethyl groupHigher reactivity, less stabilityPrecursor in synthesis

This comparison highlights the unique balance of properties that 1-butyl-4-(diethoxymethyl)benzene offers, particularly in terms of stability, reactivity, and physical characteristics suitable for specific applications .

Future Research Directions

Several promising research directions for 1-butyl-4-(diethoxymethyl)benzene merit further investigation:

  • Catalytic Applications: Exploration of the compound as a ligand or modifier in catalytic systems, particularly in stereoselective transformations.

  • Drug Delivery Systems: Investigation of the compound's potential in pH-responsive drug delivery systems, exploiting the acid-sensitive acetal functionality.

  • Advanced Materials: Development of novel polymeric materials with enhanced properties using the compound as a building block or additive.

  • Medicinal Chemistry: Further exploration of the compound's biological activities and its potential as a scaffold for drug discovery.

  • Green Chemistry: Development of more environmentally friendly synthesis methods using alternative catalysts or solvent systems.

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